
Glycitin
Overview
Description
Glycitin (glycitein 7-β-ᴅ-glucoside) is a naturally occurring isoflavone predominantly found in soybeans and soy-derived products. Structurally, it consists of a glycitein aglycone (4',7-dihydroxy-6-methoxyisoflavone) linked to a glucose moiety via a β-glycosidic bond . This compound exists alongside other soy isoflavones such as daidzin, genistin, and their acetylated/malonylated derivatives, but its distinct methoxy substitution at the C6 position differentiates it chemically and biologically .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through the glycosylation of glycitein. The process involves the reaction of glycitein with glucose in the presence of a glycosyltransferase enzyme. This enzymatic reaction ensures the attachment of the glucose molecule to the glycitein, forming this compound .
Industrial Production Methods: In industrial settings, this compound is typically extracted from soybeans. The extraction process involves several steps:
Soybean Processing: Soybeans are first cleaned and dehulled.
Extraction: The isoflavones, including this compound, are extracted using solvents such as ethanol or methanol.
Purification: The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Glycitin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed by beta-glucosidases to produce glycitein and glucose.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidases are commonly used for the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed:
Hydrolysis: Glycitein and glucose.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Scientific Research Applications
Anticancer Properties
Glycitin has been extensively studied for its anticancer effects across various cancer types. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis.
Case Study: Lung Cancer
A study focused on A549 lung cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase. The treatment resulted in membrane damage and nuclear fragmentation, indicative of apoptosis. This compound's mechanism involved down-regulating PI3K/AKT signaling pathways, which are crucial for cell survival and proliferation .
Case Study: Colon Cancer
Another investigation utilized network pharmacology to identify this compound as a potential therapeutic agent for colon cancer. The study revealed that this compound targets key proteins involved in cancer progression, such as CCNA2 and MAPK14, and modulates several signaling pathways including the mitogen-activated protein kinase pathway .
Neuroprotective Effects
Recent studies indicate that this compound may have anticonvulsant properties. In a model of pentylenetetrazol-induced seizures in male Wistar rats, this compound demonstrated significant protective effects against seizure activity. The compound's phytoestrogenic properties suggest it may modulate neuronal activity, potentially influencing epilepsy management .
Metabolic Disease Management
This compound has also shown promise in managing metabolic disorders, including obesity and diabetes. Its antioxidant properties contribute to reducing oxidative stress, which is a contributing factor in these conditions.
Case Study: Anti-Diabetic Effects
Research has highlighted this compound's ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to its action on glucose metabolism pathways and its role in enhancing lipid profiles .
Bone Health
This compound's role in bone health has been explored through studies on ovariectomized rats, where it was found to prevent bone loss similarly to estrone at specific dosages . This suggests potential applications for this compound in osteoporosis prevention.
Summary of Applications
The following table summarizes the key applications of this compound based on current research findings:
Mechanism of Action
Glycitin exerts its effects through several molecular pathways:
Anti-inflammatory Action: this compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant Action: this compound scavenges free radicals, thereby protecting cells from oxidative stress.
Estrogenic Action: this compound binds to estrogen receptors, mimicking the effects of estrogen and providing benefits such as bone health and cardiovascular protection.
Comparison with Similar Compounds
Structural and Chemical Properties
Glycitin belongs to the glycosylated isoflavone family, sharing a core isoflavonoid skeleton with daidzin (daidzein 7-β-glucoside) and genistin (genistein 7-β-glucoside). Key structural differences include:
- Methoxy group : this compound has a methoxy (-OCH₃) group at C6, whereas daidzin and genistin lack this substitution .
Table 1: Structural Comparison of this compound with Key Isoflavones
2.2.1. Osteogenic Effects
This compound significantly enhances osteoblast differentiation in bone marrow mesenchymal stem cells (BMSCs) by upregulating Runx2, Col-1, and osteocalcin (OC) mRNA expression, while suppressing adipogenesis (reducing TG levels) . In contrast:
Table 2: Comparative Effects on BMSC Differentiation
Compound | ALP Activity (Fold Increase) | TG Reduction (%) | TGF-β1/2 Upregulation |
---|---|---|---|
This compound | 2.5* (20 μM) | 40%* (20 μM) | Yes |
Daidzein | 1.2 (20 μM) | 15% (20 μM) | No |
Genistein | 1.8 (20 μM) | 25% (20 μM) | Partial |
2.2.2. Anticancer and Autophagy Modulation
This compound inhibits pancreatic cancer cell proliferation (Panc-1, Mia PaCa-2) by inducing caspase-dependent apoptosis and blocking autophagic flux, unlike genistein, which primarily acts via estrogen receptor modulation .
2.2.3. Anti-Inflammatory Activity
In osteoarthritis models, this compound suppresses NF-κB signaling and TNF-α-induced chondrocyte inflammation, a mechanism less pronounced in daidzein and glycitein (aglycone form) .
Metabolic and Pharmacokinetic Differences
- Bioavailability : this compound’s glycoside form reduces intestinal absorption compared to its aglycone, glycitein, but enhances stability in circulation .
- Metabolite Profile : this compound is metabolized to glycitein by gut microbiota, whereas daidzin and genistin yield daidzein and genistein, respectively .
Table 3: Pharmacokinetic Parameters (Oral Administration)
Compound | Tmax (h) | Cmax (μg/mL) | Half-life (h) |
---|---|---|---|
This compound | 6–8 | 0.45 | 12 |
Daidzin | 4–6 | 0.60 | 8 |
Genistin | 5–7 | 0.55 | 10 |
Agricultural and Industrial Relevance
This compound constitutes ~21–28% of total isoflavones in soybean germ, compared to daidzin (45–51%) and genistin (56–68% in whole beans) . Its purification via ethanol/methanol crystallization achieves 94% purity, outperforming daidzin (90% via acetone) .
Biological Activity
Glycitin, a soy isoflavone, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, anti-inflammatory effects, and neuroprotection. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is an isoflavone glycoside, primarily found in soybeans. Its chemical structure is characterized by a phenolic ring with a sugar moiety, which influences its bioactivity and solubility. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and modulate various signaling pathways.
Anticancer Activity
Recent studies have demonstrated this compound's potential as an anticancer agent. A notable study investigated its effects on human lung cancer A549 cells:
- Proliferation Inhibition : this compound significantly inhibited cell proliferation in a concentration-dependent manner. The MTT assay revealed a reduction in cell viability, with statistical significance (p < 0.05) observed at higher concentrations .
- Mechanisms of Action :
- Apoptosis Induction : this compound treatment led to increased apoptosis as evidenced by Annexin V/PI staining, which showed a rise in apoptotic cells from 7% to 65% when concentrations increased from control to 120 µM .
- Cell Cycle Arrest : Flow cytometry analysis indicated that this compound induced G0/G1 phase arrest, reducing the populations in S and G2/M phases (p < 0.05) .
- Inhibition of Migration and Invasion : this compound also suppressed the migratory and invasive capabilities of A549 cells, suggesting its potential to hinder metastasis .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. A study on intervertebral disc degeneration (IVDD) demonstrated that this compound reduced the expression of pro-inflammatory markers such as COX-2 and iNOS in human nucleus pulposus cells treated with TNF-α:
- Experimental Setup : Cells were treated with TNF-α alone or in combination with this compound (100 μg/ml) for 24 hours. Subsequent RT-PCR and immunoblotting analyses revealed a marked decrease in inflammatory markers upon this compound treatment .
- Statistical Significance : The results showed statistically significant reductions in mRNA and protein levels of inflammatory mediators compared to controls (p < 0.01) .
Neuroprotective Effects
This compound has also been studied for its neuroprotective effects, particularly against oxidative stress-induced damage:
- Anticonvulsant Activity : In a rat model of pentylenetetrazol-induced seizures, this compound demonstrated protective effects by reducing convulsive behaviors and modulating oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) .
- Mechanism Exploration : The activation of the Nrf2/HO-1 signaling pathway was identified as a crucial mechanism through which this compound exerts its neuroprotective effects .
Comparative Efficacy with Derivatives
Research has also explored derivatives of this compound, such as 3′-hydroxythis compound, which exhibited enhanced biological activity compared to this compound itself:
Compound | Anti-α-Glucosidase Activity (IC50) | Notes |
---|---|---|
This compound | No significant activity | Baseline for comparison |
3′-Hydroxythis compound | 0.36 ± 0.02 mM | 10-fold higher activity than acarbose |
This suggests that structural modifications can significantly enhance the therapeutic potential of this compound derivatives .
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms by which Glycitin exerts its anti-inflammatory effects in degenerative diseases?
this compound inhibits the NF-κB pathway by suppressing phosphorylation of IκBα and p65, thereby reducing nuclear translocation of p65 and downstream inflammatory cytokine production (e.g., TNF-α, IL-6, COX-2). This mechanism was validated in human nucleus pulposus cells (HNPCs) using Western blot, immunofluorescence (IF), and RT-PCR . Methodologically, researchers should prioritize assays targeting NF-κB activation (e.g., phospho-specific antibodies) and cytokine profiling (ELISA or multiplex assays) to replicate these findings.
Q. How does this compound modulate extracellular matrix (ECM) homeostasis in intervertebral disc degeneration (IVDD)?
this compound reverses TNF-α-induced ECM degradation by downregulating catabolic enzymes (MMP-13, ADAMTS-5) and restoring anabolic markers (Collagen II, Aggrecan). Experimental validation involves co-culturing HNPCs with TNF-α (10 ng/mL) and this compound (100 µg/mL), followed by qPCR and Western blotting for ECM components . Researchers should standardize TNF-α concentrations and include time-course analyses to capture dynamic ECM remodeling.
Q. What experimental models are suitable for studying this compound’s neuroprotective effects in Alzheimer’s disease (AD)?
In vitro models using SHSY-5Y neuronal cells treated with Aβ1-42 (10 µM) and this compound (30–120 µM) demonstrate its role in reducing amyloid toxicity via autophagy induction (LC3-II conversion, p62 degradation). For in vivo studies, transgenic AD mouse models or Aβ-infusion models are recommended. Key methodologies include MTT assays for cell viability and Western blotting for autophagy markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across different disease models?
Discrepancies in effective doses (e.g., 100 µg/mL in IVDD vs. 120 µM in AD models) may arise from cell-type-specific uptake or metabolic differences. To address this, perform pharmacokinetic profiling (e.g., LC-MS for this compound bioavailability) and cross-validate findings using organoids or 3D culture systems. Additionally, species-specific responses in rodent models (e.g., needle-puncture IVDD rats) should be compared with human ex vivo disc cultures .
Q. What methodological controls are critical when studying this compound’s antioxidant properties in vivo?
Ensure measurement of lipid ROS (e.g., via DCFH-DA probes) and mitochondrial membrane potential (JC-1 assay) in target tissues. Include sham-operated controls and validate oxidative stress markers (e.g., SOD, GPx) alongside this compound treatment. For IVDD studies, histological scoring (Safranin O, HE staining) and TUNEL assays for apoptosis are essential to correlate oxidative damage with structural degeneration .
Q. How can this compound’s dual role in autophagy and apoptosis be dissected mechanistically?
Use siRNA knockdown of autophagy-related genes (ATG5, Beclin-1) in this compound-treated cells to determine if its anti-apoptotic effects (e.g., Bax/Bcl-2 modulation) are autophagy-dependent. Single-cell RNA sequencing or live-cell imaging (e.g., IncuCyte) can further resolve temporal dynamics between autophagy flux and apoptotic signaling .
Q. What are the limitations of current this compound delivery systems for translational applications?
Oral bioavailability of this compound is limited by its glycosidic structure, which requires gut microbiota-mediated conversion to glycitein. Researchers should explore nanoparticle encapsulation or prodrug formulations to enhance stability. Pharmacodynamic studies using deuterium-labeled this compound in murine models can quantify tissue-specific distribution .
Q. Methodological Considerations
- In vitro assays : Use TNF-α (10 ng/mL) for 24–48 hours to induce inflammation in HNPCs. Include this compound pre-treatment (1–2 hours) to assess prophylactic potential .
- Statistical rigor : Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .
- Data transparency : Deposit raw datasets (e.g., RNA-seq, proteomics) in public repositories (NCBI GEO, PRIDE) and adhere to ARRIVE guidelines for animal studies .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193227 | |
Record name | Glycitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40246-10-4 | |
Record name | Glycitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.